Phlorofucofuroeckol B

Description

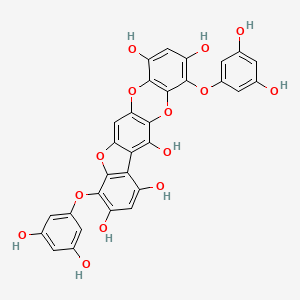

Structure

3D Structure

Properties

Molecular Formula |

C30H18O14 |

|---|---|

Molecular Weight |

602.5 g/mol |

IUPAC Name |

8,19-bis(3,5-dihydroxyphenoxy)-10,14,21-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4(9),5,7,11,15(20),16,18-nonaene-2,5,7,16,18-pentol |

InChI |

InChI=1S/C30H18O14/c31-10-1-11(32)4-14(3-10)40-25-17(36)7-16(35)22-23-20(42-29(22)25)9-21-28(24(23)39)44-30-26(18(37)8-19(38)27(30)43-21)41-15-5-12(33)2-13(34)6-15/h1-9,31-39H |

InChI Key |

XHWUCNHXUHZGNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=CC5=C(C(=C43)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |

Synonyms |

PFFB phlorotannin phlorofucofuroeckol B phlorofucofuroeckol-B |

Origin of Product |

United States |

Isolation and Source Characterization of Phlorofucofuroeckol B

Solvent Extraction Techniques (e.g., Ethanol (B145695), Ethyl Acetate)

Conventional liquid-solid extraction using organic solvents is a common method for isolating phlorotannins. nih.gov Solvents such as ethanol and ethyl acetate (B1210297) are frequently employed due to their effectiveness in dissolving these polyphenolic compounds. mdpi.comnih.gov

The process typically begins with the extraction of dried and powdered algal material. For instance, in the case of Sargassum fusiforme, an optimal extraction was achieved using a 30% ethanol-water mixture. nih.gov Following the initial extraction, a liquid-liquid partitioning step is often used to further concentrate the phlorotannins. The crude extract is fractionated using solvents of varying polarity. Ethyl acetate has been shown to be particularly effective in selectively extracting and enriching phlorotannins from the initial aqueous or alcoholic extracts. mdpi.comnih.gov For example, the ethyl acetate fraction of an ethanol extract from Sargassum fusiforme exhibited the highest total phlorotannin content. nih.gov Similarly, studies on Myagropsis myagroides have utilized an ethyl acetate fraction to isolate Phlorofucofuroeckol B. researchgate.netmdpi.com

Table 2: Solvent Extraction of Phlorotannins

| Algal Source (Example) | Initial Solvent | Fractionation Solvent | Outcome |

| Sargassum fusiforme | 30% Ethanol | Ethyl Acetate | Highest total phlorotannin content and antioxidant activity in the ethyl acetate fraction. nih.gov |

| Fucus vesiculosus | Acetone (B3395972)/Water | Ethyl Acetate | Ethyl acetate fraction showed the highest concentration of phlorotannins. mdpi.com |

| Myagropsis myagroides | Ethanol | Ethyl Acetate | Ethyl acetate fraction was found to be rich in this compound. researchgate.netmdpi.com |

Ecklonia stolonifera as a Source for this compound Isolation

Hot-Pressurized Liquid Extraction Approaches

Hot-pressurized liquid extraction (HPLE), also known as pressurized fluid extraction, is a more modern and environmentally friendly technique for obtaining phlorotannins. nih.govmdpi.commdpi.com This method utilizes solvents at elevated temperatures and pressures, which can enhance extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods. nih.govmdpi.com

HPLE has been successfully applied to various brown seaweeds. mdpi.compreprints.org For example, a study using a glycerol-water mixture (15% v/v) in a PHLE process was assessed for obtaining phlorotannins from Durvillaea incurvata and Lessonia spicata. mdpi.comnih.gov This "green" extraction method has been shown to produce high yields of phenolic compounds. nih.gov While specific studies detailing the use of HPLE for the targeted extraction of this compound are less common, the general success of this technique for phlorotannin enrichment suggests its potential applicability. mdpi.commdpi.com

Solvent Extraction Techniques (e.g., Ethanol, Ethyl Acetate)

Purification Techniques for this compound Isolation

Following initial extraction from brown algae, crude extracts containing a mixture of phlorotannins undergo further purification to isolate individual compounds. nih.gov The purification strategies for this compound and other phlorotannins primarily rely on a combination of chromatographic and molecular size-based separation methods. encyclopedia.pubnih.gov These techniques exploit the differences in polarity, molecular size, and affinity of the various compounds present in the extract. encyclopedia.pubnih.gov

Chromatographic techniques are fundamental to the purification of this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography:

Initial fractionation of crude phlorotannin extracts is often achieved using column chromatography. encyclopedia.pub This technique involves packing a column with a solid adsorbent (stationary phase), such as silica (B1680970) gel or Sephadex LH-20, and passing the extract through the column using a solvent or a gradient of solvents (mobile phase). scielo.org.mx Compounds separate based on their affinity for the stationary phase.

For instance, in the purification of antibacterial compounds from Ecklonia cava, an acetone fraction of the extract was subjected to Sephadex LH-20 gel column chromatography using methanol (B129727) as the eluent. scielo.org.mx This step was crucial in isolating a fraction (fractions 66-75) that showed the highest antibacterial activity and was subsequently subjected to further purification by HPLC. scielo.org.mx Similarly, low-pressure column chromatography on silica gel has been used to separate peracetylated phlorotannins from Ecklonia maxima. oup.com

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique indispensable for the final purification of this compound. oup.comtandfonline.com It utilizes high pressure to force the solvent through a column packed with very fine particles, leading to superior separation.

In a specific example of isolating this compound from the edible brown alga Eisenia arborea, a diethyl ether extract was directly subjected to reversed-phase HPLC (RP-HPLC). tandfonline.com The initial purification was performed on a Develosil ODS-5 column with a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA). tandfonline.com The fractions containing the desired bioactive compounds were then subjected to a second round of RP-HPLC on the same column but with an isocratic elution of 47% methanol containing 0.1% TFA, which led to the isolation of this compound. tandfonline.com

Hydrophilic Interaction Chromatography (HILIC) has also been shown to be an effective separation method, particularly for low molecular weight phlorotannins. nih.gov Additionally, two-dimensional liquid chromatography and centrifugal partition chromatography (CPC) have been employed for the separation of phlorotannins. nih.gove-algae.org

The table below summarizes representative HPLC conditions used in the purification of phlorotannins, including those that led to the isolation of this compound.

Table 1: Examples of HPLC Systems for Phlorotannin Purification

| Algal Source | Column | Mobile Phase | Detection | Isolated Compound(s) | Reference |

|---|---|---|---|---|---|

| Eisenia arborea | Develosil ODS-5 (Reversed Phase) | Gradient: 0.1% TFA to 30% acetonitrile with 0.1% TFA, followed by isocratic elution with 47% methanol with 0.1% TFA | Not Specified | Phlorofucofuroeckol-B | tandfonline.com |

| Ecklonia cava | Alltima C18 (Reversed Phase) | Linear gradient of H₂O-MeOH (30% to 100% MeOH) | 290 nm | Dieckol (B191000), Phlorofucofuroeckol-A | scielo.org.mx |

| Ecklonia cava | Optimapack C18 (Reversed Phase) | MeCN in H₂O with 0.1% HCO₂H (20% to 100% MeCN) | Not Specified | Phlorofucofuroeckol A, Dieckol | mdpi.com |

| Bifurcaria bifurcata | Lichrosorb Si 60 (Normal Phase) | Gradient of CHCl₃–EtOH | 270 nm | Four phlorotannins | oup.com |

| Himanthalia elongata | Lichrosorb Si 60, Partisil (Normal Phase) | Various CHCl₃–EtOH mixtures | 270 nm | Phlorotannins | oup.com |

Separation techniques based on molecular size are often employed as a preliminary purification step to fractionate the crude phlorotannin extract. nih.govnih.gov These methods are particularly useful for separating high-molecular-weight phlorotannins from lower-molecular-weight compounds. nih.gov

Dialysis:

Dialysis is a technique used to separate molecules based on their ability to pass through a semipermeable membrane with a specific molecular weight cutoff (MWCO). nih.govresearchgate.net This method is effective for isolating phlorotannins of different molecular weights. nih.gov The selection of the membrane pore size is a critical factor in successfully separating high-molecular-weight phlorotannins from low-molecular-weight ones. nih.gov For example, in the study of phlorotannins from Ascophyllum nodosum, MWCO dialysis membranes were used to purify a high-purity phenolic fraction with a molecular weight over 50 kDa. researchgate.net

Ultrafiltration:

Ultrafiltration is another membrane-based separation technique that uses pressure to force a liquid through a semipermeable membrane. nih.govmdpi.com Like dialysis, it separates molecules based on their size. mdpi.com Ultrafiltration offers the advantage of a wide range of MWCOs and can achieve better performance with a fixed flow rate. nih.gov However, its application for large-scale industrial purification of phlorotannins is still under development. nih.gov The capacity of ultrafiltration systems reported in the literature is generally limited to laboratory-scale operations. nih.gov

The combination of both dialysis and ultrafiltration can also be utilized for the effective fractionation of phlorotannins. nih.gov These molecular size-based separation methods are valuable for enriching the extract with phlorotannins of a certain size range before proceeding to more refined chromatographic purification steps. encyclopedia.pubresearchgate.net

Structural Elucidation and Characterization Methodologies of Phlorofucofuroeckol B

Spectroscopic Analyses for Structural Determination

The primary approach to elucidating the structure of Phlorofucofuroeckol B involves advanced spectroscopic techniques. These methods provide detailed information on the molecule's atomic composition, connectivity, and spatial arrangement without altering its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can assign the chemical shifts of each proton (¹H) and carbon (¹³C) atom in the molecule.

The structure of this compound was determined through detailed NMR analysis, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. tandfonline.com These analyses allowed for the classification of NMR signals into five distinct aromatic groups. tandfonline.com The chemical shifts for groups 1, 2, and 3 were found to be very similar to those in its well-known isomer, Phlorofucofuroeckol A, indicating identical partial structures. tandfonline.com

However, crucial differences in the chemical shifts and correlations for groups 4 and 5 revealed the unique isomeric structure of this compound. tandfonline.com Specifically, long-range HMBC correlations established a biphenyl (B1667301) linkage between two of the aromatic moieties, a key feature distinguishing it from Phlorofucofuroeckol A. tandfonline.com The comprehensive assignment of proton and carbon signals provides definitive proof of the compound's structure. tandfonline.comacs.org

Below is a table of the ¹H and ¹³C NMR chemical shifts for this compound, as determined in dimethyl sulfoxide-d6 (DMSO-d6). tandfonline.com

¹H and ¹³C NMR Data for this compound (in DMSO-d6)

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| Group 1 | ||

| 1 | 123.6 | |

| 2 | 150.2 | |

| 3 | 94.6 | 6.09 (d, 2.0) |

| 4 | 158.3 | |

| 5 | 94.6 | 6.09 (d, 2.0) |

| 6 | 150.2 | |

| Group 2 | ||

| 7 | 123.6 | |

| 8 | 150.2 | |

| 9 | 94.6 | 6.09 (d, 2.0) |

| 10 | 158.3 | |

| 11 | 94.6 | 6.09 (d, 2.0) |

| 12 | 150.2 | |

| Group 3 | ||

| 1a | 143.3 | |

| 2 | 137.9 | |

| 3 | 137.9 | |

| 4 | 143.3 | |

| 4a | 114.9 | |

| 5a | 122.9 | |

| 6 | 99.0 | 6.55 (s) |

| 6a | 125.1 | |

| 7 | 102.3 | |

| 8 | 145.4 | |

| 9 | 145.4 | |

| 9a | 102.3 | |

| 10a | 125.1 | |

| 11a | 122.9 | |

| 12a | 114.9 | |

| Group 4 | ||

| 1 | 124.6 | |

| 2 | 146.1 | |

| 3 | 103.0 | 6.13 (d, 2.0) |

| 4 | 154.0 | |

| 5 | 103.0 | 6.13 (d, 2.0) |

| 6 | 146.1 | |

| Group 5 | ||

| 7 | 124.6 | |

| 8 | 146.1 | |

| 9 | 103.0 | 6.13 (d, 2.0) |

| 10 | 154.0 | |

| 11 | 103.0 | 6.13 (d, 2.0) |

Mass spectrometry (MS) is essential for determining the molecular weight and formula of a compound. For this compound, high-resolution mass spectrometry provides the exact mass, allowing for the calculation of its elemental composition.

Initial analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS showed a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 603. tandfonline.com Further analysis using high-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) determined the precise molecular formula to be C₃₀H₁₈O₁₄. tandfonline.comnih.gov This data confirmed that this compound has the same molecular formula and weight as Phlorofucofuroeckol A, establishing it as a structural isomer. tandfonline.com Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and analyze the resulting pieces, offering additional clues that support the structural arrangement deduced from NMR data.

Mass Spectrometry Data for this compound

| Technique | Ion | m/z | Inferred Property |

|---|---|---|---|

| MALDI-TOF-MS | [M+H]⁺ | 603 | Molecular Weight |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Assignments

Chemical Conversion and Derivatization for Structural Confirmation

While modern spectroscopic methods are often sufficient for complete structural elucidation, chemical conversion or derivatization can provide additional confirmation. tandfonline.comresearchgate.net This involves performing a known chemical reaction on the molecule and analyzing the product. For complex polyphenols like phlorotannins, acetylation is a common derivatization technique. By acetylating the hydroxyl (-OH) groups, their reactivity is altered, which can simplify NMR spectra or confirm the number of hydroxyl groups present. Although the structure of this compound was primarily established through comprehensive spectral analysis, the principle of chemical conversion, by comparing its spectral data to the known and chemically verified structure of its isomer Phlorofucofuroeckol A, serves as an indirect method of structural confirmation. tandfonline.com

Comparative Structural Analysis with Phlorofucofuroeckol A and Other Phlorotannin Analogs

The structure of this compound is best understood in comparison to its analogs, particularly its isomer, Phlorofucofuroeckol A. tandfonline.com Both compounds share the molecular formula C₃₀H₁₈O₁₄ and are composed of five phloroglucinol (B13840) units. tandfonline.comnih.gov Phlorotannins are known to possess a variety of linkages, including ether bonds and direct carbon-carbon (biphenyl) bonds, which leads to a high degree of structural diversity. researchgate.net

The structural elucidation of this compound revealed that while it shares significant structural motifs with Phlorofucofuroeckol A, the key difference lies in the connection point between two of the constituent aromatic rings. tandfonline.com This subtle change in connectivity defines it as a distinct compound. The NMR spectra showed that three of the five main structural moieties in this compound were virtually identical to those in Phlorofucofuroeckol A, but the remaining two were linked differently, forming a biphenyl bond at a distinct position. tandfonline.com

This compound, like its isomer Phlorofucofuroeckol A, possesses a highly complex and rigid core structure that includes both dibenzofuran (B1670420) and dibenzo-1,4-dioxin moieties. tandfonline.comwikipedia.org These structural elements are formed by ether linkages between phloroglucinol units.

Dibenzofuran: This is a heterocyclic organic compound consisting of a central furan (B31954) ring fused to two benzene (B151609) rings. This moiety forms part of the core backbone of the molecule.

The uniqueness of this compound arises from the specific arrangement of these core elements and the location of the aryl-aryl (biphenyl) bond that connects two of its phloroglucinol-based units. tandfonline.com It is this precise combination of ether, dibenzofuran, and biphenyl linkages that distinguishes it from other phlorotannins and is responsible for its specific chemical properties. tandfonline.comacs.org

Mechanistic Insights into Biological Activities of Phlorofucofuroeckol B

Anti-inflammatory and Anti-neuroinflammatory Mechanisms

Phlorofucofuroeckol B has been shown to mitigate inflammatory responses in various cell models, including lipopolysaccharide (LPS)-stimulated microglial cells and macrophages. mdpi.comnih.govgnu.ac.kr Its anti-inflammatory and anti-neuroinflammatory effects are primarily attributed to its ability to suppress the production of pro-inflammatory mediators and downregulate the expression of enzymes that synthesize these mediators. mdpi.comnih.govmdpi.comoup.comsemanticscholar.org

Suppression of Pro-inflammatory Mediator Production

A key aspect of this compound's anti-inflammatory action is its capacity to inhibit the generation of crucial signaling molecules that drive the inflammatory cascade.

This compound has been consistently shown to inhibit the production of nitric oxide (NO) in a dose-dependent manner in LPS-stimulated RAW 264.7 macrophages and BV2 microglial cells. nih.govresearchgate.netmdpi.com NO is a key pro-inflammatory mediator, and its overproduction can lead to tissue damage. koreascience.kr The inhibitory effect of this compound on NO production is a significant contributor to its anti-inflammatory and anti-neuroinflammatory properties. oup.comnii.ac.jpoup.com Studies have also identified this compound as a major anti-inflammatory component in the ethyl acetate (B1210297) fraction of Myagropsis myagroides ethanolic extract, which effectively suppresses NO production. researchgate.net

| Cell Line | Stimulant | This compound Concentration | Observed Effect on NO Production | Reference |

| RAW 264.7 macrophages | LPS | Dose-dependent | Significant inhibition | nih.govresearchgate.net |

| BV2 microglial cells | LPS | 10-40 µM | Inhibition | mdpi.comnih.gov |

| Mouse peritoneal macrophages | LPS | Not specified | Inhibition | nih.gov |

Reduction of Prostaglandin (B15479496) E2 (PGE2) and Prostaglandin Production

Similar to its effect on NO, this compound effectively reduces the production of prostaglandin E2 (PGE2), another critical mediator of inflammation. nih.govoup.comresearchgate.netoup.com This reduction has been observed in LPS-stimulated RAW 264.7 cells and BV2 microglial cells. mdpi.comnih.govresearchgate.net The suppression of PGE2 synthesis is a key mechanism underlying the anti-inflammatory and anti-neuroinflammatory effects of this compound. mdpi.commdpi.comsemanticscholar.org

| Cell Line | Stimulant | This compound Concentration | Observed Effect on PGE2 Production | Reference |

| RAW 264.7 macrophages | LPS | Dose-dependent | Significant inhibition | nih.govresearchgate.net |

| BV2 microglial cells | LPS | 10-40 µM | Downregulation | mdpi.com |

Downregulation of Pro-inflammatory Enzyme Expression

This compound's ability to suppress pro-inflammatory mediator production is directly linked to its capacity to downregulate the expression of the enzymes responsible for their synthesis.

This compound has been found to suppress the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis during inflammation. nih.govoup.comresearchgate.netoup.com This effect has been demonstrated in LPS-stimulated RAW 264.7 macrophages and BV2 microglial cells. mdpi.comnih.govresearchgate.net By inhibiting COX-2 expression, this compound effectively curtails the production of prostaglandins (B1171923), thereby reducing the inflammatory response. mdpi.comsemanticscholar.orgnii.ac.jp

| Cell Line | Stimulant | This compound Concentration | Observed Effect on COX-2 Expression | Reference |

| RAW 264.7 macrophages | LPS | Dose-dependent | Suppression | nih.govresearchgate.net |

| BV2 microglial cells | LPS | 10-40 µM | Downregulation | mdpi.comnih.gov |

In parallel with its effect on COX-2, this compound also downregulates the expression of inducible nitric oxide synthase (iNOS), the enzyme that produces large quantities of NO during inflammation. nih.govoup.comresearchgate.netoup.com This suppression of iNOS expression has been observed in LPS-stimulated RAW 2.64.7 cells and BV2 microglial cells, as well as in mouse peritoneal macrophages. mdpi.comnih.govresearchgate.net The inhibition of iNOS expression is a critical mechanism by which this compound controls NO-mediated inflammation. mdpi.comsemanticscholar.orgnii.ac.jp

| Cell Line | Stimulant | This compound Concentration | Observed Effect on iNOS Expression | Reference |

| RAW 264.7 macrophages | LPS | Dose-dependent | Suppression | nih.govresearchgate.net |

| BV2 microglial cells | LPS | 10-40 µM | Downregulation | mdpi.comnih.gov |

| Mouse peritoneal macrophages | LPS | Not specified | Suppression | nih.gov |

Cyclooxygenase-2 (COX-2) Expression Modulation

Modulation of Key Inflammatory Signaling Pathways

This compound has been shown to effectively interfere with major signaling cascades that orchestrate the inflammatory response. Its inhibitory actions on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to its anti-inflammatory effects.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB pathway is a cornerstone of the inflammatory process, and its inhibition is a key therapeutic target. This compound has been found to suppress this pathway through multiple mechanisms. In microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, this compound prevents the degradation of the inhibitor of κB-α (IκB-α). nih.gov This is a critical step, as IκB-α degradation is necessary for the release and subsequent nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov By preserving IκB-α, this compound effectively sequesters the p65 subunit in the cytoplasm, preventing it from entering the nucleus and initiating the transcription of pro-inflammatory genes. nih.govnih.govfrontiersin.org This suppression of p65 nuclear translocation has been observed in cellular models like BV-2 microglial cells. nih.gov

Regulation of Pro-inflammatory Cytokine Secretion

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. This compound has been shown to effectively reduce the secretion of several key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com In studies using LPS-stimulated BV-2 microglial cells, this compound significantly decreased the secretion of TNF-α, IL-1β, and IL-6. nih.gov This reduction in pro-inflammatory cytokine levels is a direct consequence of the inhibition of the NF-κB and MAPK signaling pathways. nih.govopendentistryjournal.com

Anti-inflammatory Effects in Specific Cellular Models

The anti-inflammatory properties of this compound have been validated in various cellular models, most notably in RAW 264.7 macrophages and BV-2 microglial cells. These cell lines are widely used to study inflammatory processes.

In LPS-stimulated RAW 264.7 macrophages, an ethyl acetate fraction of Myagropsis myagroides rich in this compound was found to inhibit the production of inflammatory mediators. nih.gov This effect was linked to the suppression of the NF-κB pathway through the inhibition of Akt and ERK phosphorylation. nih.gov

In LPS-stimulated BV-2 microglial cells, this compound demonstrated a potent anti-inflammatory effect by down-regulating the production of pro-inflammatory cytokines and mediators. nih.govmdpi.com This was achieved through the inhibition of both the NF-κB and MAPK (Akt, ERK, JNK) signaling pathways. nih.gov

| Cellular Model | Key Findings | Affected Pathways | References |

|---|---|---|---|

| RAW 264.7 macrophages | Inhibition of inflammatory mediator production. | NF-κB, Akt, ERK | nih.gov |

| BV-2 microglial cells | Decreased secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | NF-κB, Akt, ERK, JNK | nih.govmdpi.com |

Anti-allergic Mechanisms

Beyond its anti-inflammatory effects, this compound also exhibits significant anti-allergic properties. A key mechanism underlying this activity is the inhibition of histamine (B1213489) release from mast cells.

Inhibition of Histamine Release from Mast Cells

Mast cells play a central role in allergic reactions by releasing histamine and other inflammatory mediators upon activation. This compound has been identified as a potent inhibitor of histamine release from mast cells. researchgate.nettandfonline.comnih.govoup.com This activity was discovered during the screening of natural compounds from the edible brown alga Eisenia arborea using rat basophile leukemia (RBL-2H3) cells, a widely used model for studying mast cell degranulation. researchgate.nettandfonline.comnih.govoup.comjst.go.jptandfonline.com The inhibitory effect of this compound on histamine release from these cells highlights its potential as an anti-allergic agent. researchgate.nettandfonline.comnih.govoup.com

| Cellular Model | Key Findings | References |

|---|---|---|

| Rat Basophile Leukemia (RBL-2H3) cells | Inhibition of histamine release. | researchgate.nettandfonline.comnih.govoup.comjst.go.jptandfonline.com |

Reduction of β-Hexosaminidase Release

This compound, a phlorotannin isolated from the edible brown alga Eisenia arborea, has demonstrated significant anti-allergic properties by inhibiting the release of β-hexosaminidase. jst.go.jpmedipol.edu.tr In a study involving rat basophilic leukemia (RBL-2H3) cells, this compound exhibited the most potent inhibitory activity among six tested phlorotannins, with a 50% inhibitory concentration (IC50) value of 7.8 μM. jst.go.jpresearchgate.netmdpi.com This activity was found to be 2.8 times greater than that of epigallocatechin gallate (EGCg), a well-known inhibitor. jst.go.jpmdpi.com The suppression of β-hexosaminidase release is a key indicator of the stabilization of mast cells and basophils, suggesting the potential of this compound in mitigating allergic reactions. medipol.edu.tr

Table 1: Inhibitory Activity of this compound on β-Hexosaminidase Release

| Compound | IC50 (μM) | Source Organism | Cell Line | Reference |

|---|---|---|---|---|

| This compound | 7.8 | Eisenia arborea | RBL-2H3 | jst.go.jpresearchgate.netmdpi.com |

| Epigallocatechin gallate (EGCg) | 22.0 | - | RBL-2H3 | mdpi.com |

Antioxidant Mechanisms

Free Radical Scavenging Activity (e.g., DPPH, Superoxide (B77818) Anion, Hydroxyl Radicals)

This compound has been identified as a potent antioxidant, exhibiting significant free radical scavenging capabilities. Research has shown that phlorotannins, including this compound, effectively scavenge various radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide anion, and hydroxyl radicals. scirp.orgmdpi.com

In a comparative study, the DPPH radical scavenging activity of this compound was evaluated alongside other phlorotannins. The results indicated that while compounds like 974-A, 974-B, phlorofucofuroeckol A, and dieckol (B191000) had significantly smaller IC50 values, this compound still demonstrated notable activity. nih.govnih.govresearchgate.net The scavenging activities of many phlorotannins on DPPH and superoxide anion radicals have been found to be approximately 2 to 10 times higher than those of well-known antioxidants like catechin (B1668976), ascorbic acid, and α-tocopherol. scirp.org The antioxidant capacity of these compounds is often attributed to the number of phenolic hydroxyl groups, which can donate hydrogen atoms to free radicals, thereby neutralizing them. mdpi.com

Table 2: Comparative DPPH Radical Scavenging Activity

| Compound | Relative IC50 Value | Source Organism | Reference |

|---|---|---|---|

| 974-A | Significantly Smaller | Ecklonia kurome | nih.govnih.govresearchgate.net |

| 974-B | Significantly Smaller | Ecklonia kurome | nih.govnih.govresearchgate.net |

| Phlorofucofuroeckol A | Significantly Smaller | Ecklonia kurome | nih.govnih.govresearchgate.net |

| Dieckol | Significantly Smaller | Ecklonia kurome | nih.govnih.govresearchgate.net |

| This compound | - | Ecklonia kurome | nih.govnih.govresearchgate.net |

| Phloroglucinol (B13840) | Larger | Ecklonia kurome | nih.govnih.govresearchgate.net |

| α-Tocopherol | Larger | - | nih.govnih.govresearchgate.net |

| Ascorbic Acid | Larger | - | nih.govnih.govresearchgate.net |

Inhibition of Intracellular Reactive Oxygen Species (ROS) Generation

This compound plays a crucial role in cellular protection by inhibiting the generation of intracellular reactive oxygen species (ROS). plos.org Studies have demonstrated that phlorotannins, as a class of compounds, can significantly reduce intracellular ROS levels, thereby mitigating oxidative stress-induced cellular damage. mdpi.commdpi.com For instance, phlorofucofuroeckol A has been shown to inhibit ROS production in a concentration-dependent manner. encyclopedia.pub

In glutamate-stimulated PC12 cells, a model for neuronal damage, this compound pretreatment effectively attenuated the abundant production of intracellular ROS. plos.org This neuroprotective effect is achieved by modulating oxidative stress-mediated mitochondrial dysfunction. plos.org Similarly, in B16F10 melanoma cells treated with tert-butyl hydroperoxide (t-BHP) to induce oxidative stress, pretreatment with related phlorotannins significantly inhibited ROS generation. mdpi.com The ability to penetrate cells and interfere with the antioxidant system is a key factor in their efficacy. encyclopedia.pub

Protection Against Oxidative Stress-Mediated Cellular Damage

This compound provides significant protection against cellular damage induced by oxidative stress. plos.org Oxidative stress, characterized by an overproduction of ROS, can lead to damage of cellular components and ultimately apoptosis. mdpi.comkoreascience.kr

In a study using PC12 cells, glutamate-induced neurotoxicity, which involves abundant ROS production and mitochondrial dysfunction, was significantly attenuated by pretreatment with this compound. plos.org The compound helped maintain the oxidant/antioxidant balance and prevented the subsequent mitochondrial-mediated apoptotic signaling cascade. plos.org This protective mechanism involves the inhibition of apoptosis and mitochondrial ROS generation. plos.org Furthermore, related phlorotannins have been shown to protect against oxidative cell damage in human skin keratinocytes by decreasing intracellular ROS levels and increasing cell viability. mdpi.com

Enzyme Inhibitory Activities

Hyaluronidase (B3051955) Inhibition

This compound has been identified as a potent inhibitor of hyaluronidase, an enzyme involved in the degradation of hyaluronic acid and associated with allergic reactions and inflammation. researchgate.netmdpi.com Research has shown that among several phlorotannins isolated from the brown seaweed Eisenia arborea, this compound exhibited the strongest inhibitory activity against hyaluronidase. mdpi.com

The inhibitory effects of phlorotannins on hyaluronidase are often more potent than those of well-known inhibitors like catechin and sodium cromoglycate. mdpi.commdpi.comoup.com Studies have indicated that the molecular weight of phlorotannins can influence their inhibitory effectiveness. mdpi.com The potent hyaluronidase inhibitory activity of this compound suggests its potential as a lead compound for the development of anti-allergic and anti-inflammatory agents. mdpi.com

Digestive Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

The inhibition of digestive enzymes such as α-amylase and α-glucosidase is a key strategy in managing postprandial hyperglycemia, a common feature of diabetes mellitus. researchgate.nettandfonline.com By slowing down the breakdown of carbohydrates in the intestine, the rate of glucose absorption into the bloodstream can be reduced. researchgate.net Phlorotannins, a class of polyphenolic compounds found in brown algae, have demonstrated significant inhibitory activities against these enzymes. researchgate.nettandfonline.commdpi.commdpi.com

While direct inhibitory data for this compound on α-amylase and α-glucosidase is not extensively detailed in the provided search results, the activities of its closely related analogue, phlorofucofuroeckol A, and other phlorotannins offer valuable insights. For instance, phlorofucofuroeckol A, isolated from Ecklonia cava, exhibited α-glucosidase and α-amylase inhibitory activities with IC50 values of 19.52 μM and 6.34 μM, respectively. mdpi.com Another study reported that phlorofucofuroeckol A from Ecklonia stolonifera and Eisenia bicyclis was a potent non-competitive inhibitor of α-glucosidase with an IC50 value of 1.37 μM. nih.govtandfonline.comwiley.com The inhibitory action is attributed to the hydroxyl groups of the phlorotannin binding to the enzymes. mdpi.com

Other phlorotannins like dieckol and fucofuroeckol A have also shown significant inhibition of these digestive enzymes. tandfonline.commdpi.comcaldic.com Dieckol, for example, displayed potent inhibition against both α-glucosidase and α-amylase. researchgate.nettandfonline.com The structural similarities among these phlorotannins suggest that this compound likely shares a similar mechanism of action, interfering with carbohydrate digestion through competitive or non-competitive inhibition of key enzymes.

Interactive Data Table: Digestive Enzyme Inhibition by Related Phlorotannins

| Compound | Enzyme | IC50 Value | Source Organism | Reference |

| Phlorofucofuroeckol A | α-Glucosidase | 19.52 μM | Ecklonia cava | mdpi.com |

| Phlorofucofuroeckol A | α-Amylase | 6.34 μM | Ecklonia cava | mdpi.com |

| Phlorofucofuroeckol A | α-Glucosidase | 1.37 μM | E. stolonifera, E. bicyclis | nih.govtandfonline.comwiley.com |

| Dieckol | α-Glucosidase | 10.8 μM | Ecklonia cava | researchgate.nettandfonline.com |

| Dieckol | α-Amylase | 124.9 μmol/L | Ecklonia cava | tandfonline.com |

| Fucofuroeckol A | α-Glucosidase | 93.33 nmol/L | Eisenia bicyclis | mdpi.comcaldic.com |

| Fucofuroeckol A | α-Amylase | 472.7 µmol/L | Eisenia bicyclis | mdpi.comcaldic.com |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. mdpi.com Inhibition of this enzyme can be beneficial in cosmetics for skin whitening and in the food industry to prevent browning. mdpi.comnih.gov Phlorotannins isolated from marine seaweeds have been identified as potent tyrosinase inhibitors. nih.gov

While specific data on this compound is limited in the provided results, studies on the closely related phlorofucofuroeckol A demonstrate significant tyrosinase inhibitory activity. Phlorofucofuroeckol A, along with other phlorotannins like 974-A and eckol (B1671088), has been shown to inhibit tyrosinase in a dose-dependent manner. nih.gov For instance, phlorofucofuroeckol A displayed an IC50 value of 3.42 ± 0.01 μM against L-tyrosine and 8.14 ± 0.29 μM against L-DOPA, both substrates of tyrosinase. nih.gov

The mechanism of inhibition involves the binding of the phlorotannin to the enzyme. Molecular docking simulations have indicated that the hydroxyl groups on the phlorotannin structure form hydrogen bonds with amino acid residues at both the catalytic and allosteric sites of the tyrosinase enzyme. researchgate.net This interaction prevents the substrate from binding and thus inhibits melanin production. nih.gov Furthermore, these compounds have been observed to reduce cellular melanin content and tyrosinase activity in melanoma cells. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound employs a similar mechanism for tyrosinase inhibition.

Interactive Data Table: Tyrosinase Inhibition by Related Phlorotannins

| Compound | Substrate | IC50 Value (μM) | Source Organism | Reference |

| Phlorofucofuroeckol A | L-tyrosine | 3.42 ± 0.01 | Ecklonia stolonifera | nih.gov |

| Phlorofucofuroeckol A | L-DOPA | 8.14 ± 0.29 | Ecklonia stolonifera | nih.gov |

| 974-A | L-tyrosine | 1.57 ± 0.08 | Ecklonia stolonifera | nih.gov |

| 974-A | L-DOPA | 3.56 ± 0.22 | Ecklonia stolonifera | nih.gov |

| Eckol | L-tyrosine | 9.12 ± 0.36 | Ecklonia stolonifera | nih.gov |

| Eckol | L-DOPA | 29.59 ± 0.48 | Ecklonia stolonifera | nih.gov |

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). jmb.or.krsemanticscholar.org Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease, as it increases acetylcholine levels in the brain. semanticscholar.orgresearchgate.net

Phlorotannins from brown algae have demonstrated significant inhibitory effects on both AChE and BChE. researchgate.nete-nps.or.krresearchgate.net While direct inhibitory data for this compound is present, it is often discussed in the context of its source, Ecklonia stolonifera, which contains a variety of phlorotannins. nih.gov Studies on its isomer, phlorofucofuroeckol A, and other related compounds provide a clearer picture of the inhibitory potential.

Phlorofucofuroeckol A has been shown to inhibit both AChE and BChE. researchgate.netnih.govwiley.com One study found that phlorofucofuroeckol A had an IC50 value of 4.89 ± 2.28 μM for AChE and 136.71 ± 3.33 μM for BChE. researchgate.netnih.gov Another study reported a particularly potent inhibitory activity of phlorofucofuroeckol-A against BChE with an IC50 of 0.95 μM, which was over 100-fold greater than its inhibition of AChE. wiley.com The inhibitory mechanism of phlorotannins against cholinesterases is thought to involve π-π interactions at the active site entrance of the enzyme. researchgate.net

Interactive Data Table: Cholinesterase Inhibition by this compound and Related Compounds

| Compound | Enzyme | IC50 Value (μM) | Source Organism | Reference |

| This compound | NO Production | EC50: 12.1 ± 0.79 | Ecklonia stolonifera | nih.gov |

| Phlorofucofuroeckol A | AChE | 4.89 ± 2.28 | Ecklonia stolonifera | researchgate.netnih.gov |

| Phlorofucofuroeckol A | BChE | 136.71 ± 3.33 | Ecklonia stolonifera | researchgate.netnih.gov |

| Phlorofucofuroeckol A | BChE | 0.95 | Ecklonia cava | wiley.com |

| Eckstolonol | AChE | 42.66 ± 8.48 | Ecklonia stolonifera | researchgate.netnih.gov |

| Eckstolonol | BChE | 230.27 ± 3.52 | Ecklonia stolonifera | researchgate.netnih.gov |

| Dieckol | AChE | 17.11 ± 3.24 | Ecklonia stolonifera | researchgate.net |

| Eckol | AChE | 20.56 ± 5.61 | Ecklonia stolonifera | researchgate.net |

Biosynthesis and Chemodiversity of Phlorofucofuroeckol B Within Phlorotannins

Proposed Biosynthetic Pathways of Phlorotannins (e.g., Acetate-Malonate Pathway)

The biosynthesis of phlorotannins is not yet fully understood, but it is widely accepted that the foundational monomer, phloroglucinol (B13840), is synthesized via the acetate-malonate pathway, also known as the polyketide pathway. scielo.org.mxencyclopedia.pubmedipol.edu.tr This process is believed to involve a type III polyketide synthase (PKS) enzyme complex. researchgate.netnih.gov

The pathway begins with the conversion of acetyl-CoA into malonyl-CoA through the addition of a carbon dioxide molecule. encyclopedia.pubmedipol.edu.tr This step transforms the acetyl methyl group into a highly reactive methylene (B1212753) group, facilitating polymerization with low energy expenditure. researchgate.netencyclopedia.pub Three malonyl-CoA units are then assembled to form a polyketomethylene chain. mdpi.com This chain undergoes an intramolecular Claisen-type cyclization, resulting in a non-aromatic hexacyclic ring (triketide). researchgate.netencyclopedia.pub This intermediate is unstable and tautomerizes into its more thermodynamically stable aromatic form, phloroglucinol. researchgate.netencyclopedia.pub

Once the phloroglucinol monomer is formed, it undergoes oxidative coupling reactions to create the vast array of phlorotannin polymers. nih.govencyclopedia.pub These polymerization reactions, catalyzed by enzymes like peroxidases, form the C-C and C-O-C bonds that link the phloroglucinol units, giving rise to the different subclasses of phlorotannins, including fucols, phlorethols, fucophlorethols, and eckols. encyclopedia.pubtandfonline.com

Cellular Localization and Storage of Phlorotannins (e.g., Physodes)

Within the algal cell, phlorotannins exist in two main fractions: a soluble, intracellular fraction and an insoluble, cell wall-bound fraction. tandfonline.comresearchgate.netnih.gov The soluble phlorotannins are synthesized and sequestered within specialized, membrane-bound vesicles called physodes. researchgate.netnih.govmdpi.com

Physodes are formed in the perinuclear region of the cell, originating from the endoplasmic reticulum and Golgi apparatus. researchgate.netnih.gov After formation, they migrate towards the cell periphery. nih.gov These vesicles can occupy a significant portion of the cytoplasm and serve as the primary storage site for water-soluble phlorotannins. researchgate.netnih.gov The contents of the physodes can be secreted into the apoplast (the space outside the cell membrane) via exocytosis. nih.gov Once in the apoplast, these phlorotannins can become cross-linked with alginates, polysaccharides in the cell wall, forming the insoluble, structural component of the cell wall. researchgate.netnih.gov This dual localization suggests that phlorotannins have multiple roles, from chemical defense and UV protection to structural support for the alga. nih.gov

Structural Relationship of Phlorofucofuroeckol B to Other Phloroglucinol Oligomers

This compound is a complex phlorotannin isolated from edible brown algae such as Eisenia arborea. tandfonline.com Its structure is defined by a unique arrangement of phloroglucinol units connected by both ether and dibenzodioxin linkages. Understanding its relationship to other phlorotannins highlights the structural diversity generated from a single monomer.

Eckol (B1671088) and dieckol (B191000) are foundational structures within the eckol class of phlorotannins, characterized by the presence of a dibenzodioxin skeleton.

Eckol is composed of three phloroglucinol units, forming a hexahydroxyphenoxydibenzo mdpi.comresearchgate.netdioxin structure. researchgate.netresearchgate.net It is a trimer with a molecular weight of 372.29 g/mol .

Dieckol is a hexamer of phloroglucinol, essentially a dimer of eckol linked by an ether bond. tandfonline.comresearchgate.net It consists of six phloroglucinol units and has a molecular weight of 742.55 g/mol . scielo.org.mx

This compound , like dieckol, is a hexamer of phloroglucinol. However, its structure is more complex. It contains the dibenzodioxin skeleton characteristic of eckols but also incorporates a dibenzofuran (B1670420) element, which is not present in eckol or dieckol. tandfonline.comwikipedia.org this compound has a molecular weight of 742.55 g/mol , identical to dieckol, reflecting their isomeric relationship as phloroglucinol hexamers, but with distinct arrangements and linkages.

Bieckol derivatives are also phloroglucinol hexamers and dimers of eckol, but they differ from dieckol and this compound in their linkage type.

6,6′-Bieckol and 8,8′-Bieckol are formed by the direct aryl-aryl (C-C) linkage between two eckol units at the C-6 or C-8 positions, respectively. tandfonline.comresearchgate.net This biphenyl (B1667301) bond distinguishes them from dieckol, where the eckol units are joined by an ether (C-O-C) bond. tandfonline.com

This compound does not share this direct biaryl linkage between two complete eckol units. Its complexity arises from a different pattern of polymerization that results in both dibenzodioxin and dibenzofuran moieties within a single, integrated structure, rather than a simple dimerization of a smaller unit like eckol. tandfonline.comwikipedia.org While all are phloroglucinol hexamers, the fundamental architecture and the nature of the linkages between the constituent rings are markedly different. tandfonline.comresearchgate.net

Phlorofucofuroeckol A and this compound are isomers, meaning they share the same molecular formula (C₃₆H₂₂O₁₈) and molecular weight (742.55 g/mol ). tandfonline.com They are both complex phlorotannins isolated from brown algae and are composed of six phloroglucinol units. tandfonline.comwikipedia.orgnih.gov Both molecules possess a dibenzofuran element and a dibenzodioxin skeleton. tandfonline.comwikipedia.org

The distinction between them lies in the specific arrangement of their constituent rings and linkages. In a detailed structural analysis, it was found that the chemical shifts of four specific carbons (C-5a, C-6, C-13, and C-14) in one of the aromatic ring groups of this compound differed from the corresponding signals in Phlorofucofuroeckol A. tandfonline.com This indicates a difference in the connectivity and local chemical environment around this part of the molecule, defining them as distinct structural isomers. tandfonline.com Phlorofucofuroeckol A has been isolated from species like Eisenia bicyclis and Ecklonia cava, while this compound was identified in Eisenia arborea. tandfonline.comwikipedia.org

Interactive Data Tables

Table 1: Structural Comparison of this compound and Related Phlorotannins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Number of Phloroglucinol Units | Key Structural Features |

| This compound | C₃₆H₂₂O₁₈ | 742.55 | 6 | Dibenzodioxin and dibenzofuran moieties |

| Eckol | C₁₈H₁₂O₉ | 372.29 | 3 | Dibenzodioxin skeleton |

| Dieckol | C₃₆H₂₂O₁₈ | 742.55 | 6 | Two eckol units linked by an ether bond |

| 6,6′-Bieckol | C₃₆H₂₂O₁₈ | 742.55 | 6 | Two eckol units linked by a C-C biaryl bond |

| 8,8′-Bieckol | C₃₆H₂₂O₁₈ | 742.55 | 6 | Two eckol units linked by a C-C biaryl bond |

| Phlorofucofuroeckol A | C₃₆H₂₂O₁₈ | 742.55 | 6 | Structural isomer of PFF-B; Dibenzodioxin and dibenzofuran moieties |

Advanced Research Methodologies Applied to Phlorofucofuroeckol B Studies

High-Resolution Chromatography for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) has been a key technique for the analysis and identification of Phlorofucofuroeckol B from natural sources. In studies involving extracts from the brown alga Ecklonia stolonifera, HPLC analysis identified this compound as one of the main anti-inflammatory components. encyclopedia.pub Similarly, it was identified in extracts from Myagropsis myagroides and Eisenia arborea. encyclopedia.pubnih.gov While HPLC is used for identification and as part of the purification process alongside methods like column chromatography, specific details on its application for the quantitative purity assessment of isolated this compound are not extensively detailed in the provided research. encyclopedia.pub The main anti-inflammatory components in Ecklonia stolonifera were identified by HPLC as 974-B, phlorofucofuroeckol A, 2′-phloroeckol, this compound, and 6,6′-bieckol. encyclopedia.pub

In Vitro Cellular Models for Mechanistic Elucidation (e.g., RBL-2H3, RAW 264.7, BV-2, HepG2 cells)

In vitro cellular models are fundamental tools for investigating the molecular mechanisms underlying the biological effects of this compound.

RBL-2H3 Cells: This rat basophilic leukemia cell line, a model for mast cells, has been used to study the anti-allergic properties of this compound. Research shows that this compound, isolated from the edible brown alga Eisenia arborea, inhibits histamine (B1213489) release from RBL-2H3 cells. mdpi.comresearchgate.net Its activity has been reported to be similar to or greater than epigallocatechin gallate (EGCG), a well-known inhibitor of allergic reactions. mdpi.com Studies have demonstrated that this compound suppresses degranulation and the release of chemical mediators like histamine in RBL-2H3 cells stimulated by an antigen-antibody reaction. nih.gov

RAW 264.7 Cells: These murine macrophage cells are widely used to study inflammatory processes. An ethyl acetate (B1210297) fraction of Myagropsis myagroides, rich in this compound, was found to significantly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2. nih.gov This effect was linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov

BV-2 Cells: As immortalized murine microglial cells, the BV-2 line is crucial for neuroinflammation research. In LPS-stimulated BV-2 cells, this compound isolated from Ecklonia stolonifera decreased the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov It also suppressed the expression of iNOS and COX-2, indicating its potential as a therapeutic agent against neuroinflammation by inhibiting microglial activation. nih.govnih.govcncb.ac.cn

HepG2 Cells: While studies have investigated the effects of other phlorotannins like Phlorofucofuroeckol A on human liver cancer HepG2 cells, specific research detailing the use of this cell line to study this compound was not identified in the provided search results. mdpi.comcaldic.comnih.govscienceopen.com

Interactive Table: In Vitro Cellular Models and Mechanistic Findings for this compound

| Cell Line | Organism | Cell Type | Stimulant | Key Mechanistic Findings | Citations |

| RBL-2H3 | Rat | Basophilic Leukemia (Mast Cell Model) | Antigen-Antibody | Inhibits histamine release and degranulation. | mdpi.comresearchgate.netnih.govencyclopedia.pub |

| RAW 264.7 | Mouse | Macrophage | Lipopolysaccharide (LPS) | Inhibits production of NO, PGE2; Suppresses iNOS and COX-2 expression. | nih.gov |

| BV-2 | Mouse | Microglia | Lipopolysaccharide (LPS) | Decreases secretion of TNF-α, IL-1β, IL-6; Suppresses iNOS and COX-2. | nih.govnih.govcncb.ac.cn |

Biochemical Assays for Enzyme Activity and Signaling Pathway Analysis (e.g., Western Blot, Luciferase Assay)

Biochemical assays are essential for dissecting the specific molecular targets and signaling cascades modulated by this compound.

Western Blot: This technique has been instrumental in revealing the intracellular signaling pathways affected by this compound. In LPS-stimulated BV-2 microglial cells, Western blot analysis showed that this compound inhibits the activation of nuclear factor kappaB (NF-κB). nih.gov It achieves this by preventing the degradation of the inhibitor protein IκB-α, which in turn stops the nuclear translocation of the p65 subunit of NF-κB. nih.gov Further analysis demonstrated that this compound also inhibits the phosphorylation of Akt, ERK, and JNK, key kinases in inflammatory signaling. nih.gov In RAW 264.7 macrophages, this compound-rich extracts were also shown to suppress NF-κB activation through the inhibition of Akt and ERK phosphorylation. nih.gov

Luciferase Assay: While luciferase assays are commonly used to measure the promoter activity of transcription factors like NF-κB, specific studies employing this assay to investigate the direct effects of this compound were not found in the provided results. However, a study on the related compound Phlorofucofuroeckol A utilized a luciferase reporter assay to confirm the inhibition of NF-κB promoter activity in RAW 264.7 cells. researchgate.net

Interactive Table: Biochemical Assays for this compound

| Assay Type | Cell Line | Key Signaling Pathway Findings | Citations |

| Western Blot | BV-2 | Inhibits phosphorylation of Akt, ERK, and JNK; Prevents IκB-α degradation and nuclear translocation of p65 NF-κB. | nih.gov |

| Western Blot | RAW 264.7 | Inhibits phosphorylation of Akt and ERKs, leading to suppression of NF-κB activation. | nih.gov |

Spectrophotometric Assays for Antioxidant Capacity (e.g., H-ORAC, DPPH, DCFH-DA)

Spectrophotometric assays are widely used to quantify the antioxidant potential of natural compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures a compound's ability to scavenge the stable DPPH free radical. The antioxidant activity of this compound has been evaluated using this method. Studies comparing it with other phlorotannins found that its DPPH radical scavenging activity was lower than that of compounds like 974-A, 974-B, phlorofucofuroeckol-A, and dieckol (B191000). nih.govnih.govresearchgate.net

DCFH-DA (2′,7′-dichlorofluorescin diacetate) Assay: This cell-based assay measures intracellular reactive oxygen species (ROS) scavenging activity. The DCFH-DA assay suggested that this compound is less potent at reducing intracellular ROS compared to other phlorotannins such as 974-A, 974-B, and dieckol. nih.govnih.govresearchgate.net

H-ORAC (Hydrophilic Oxygen Radical Absorbance Capacity) Assay: The H-ORAC assay evaluates the scavenging activity against peroxyl radicals. While this method has been used to assess the antioxidant properties of several phlorotannins from Eisenia bicyclis, including eckol (B1671088), fucofuroeckol A, phlorofucofuroeckol A, and dieckol, specific H-ORAC data for this compound was not identified in the provided search results. researchgate.netscirp.orgscirp.org

Interactive Table: DPPH Radical Scavenging Activity of this compound and Related Compounds

| Compound | Source Alga | Relative DPPH Scavenging Activity | Citations |

| This compound | Ecklonia kurome | Lower | nih.govnih.govresearchgate.net |

| Phlorofucofuroeckol A | Ecklonia kurome | Higher | nih.govnih.govresearchgate.net |

| Dieckol | Ecklonia kurome | Higher | nih.govnih.govresearchgate.net |

| 974-A | Ecklonia kurome | Higher | nih.govnih.govresearchgate.net |

| 974-B | Ecklonia kurome | Higher | nih.govnih.govresearchgate.net |

In Vivo Models for Biological Efficacy Validation (e.g., Mouse Ear Edema Models, Glutamate-induced Neurotoxicity models)

In vivo models are critical for confirming the physiological relevance of findings from in vitro and biochemical assays.

Mouse Ear Edema Models: The anti-inflammatory and anti-allergic effects of this compound have been validated using mouse ear edema models. When applied topically, this compound was shown to inhibit ear edema induced by various inflammatory agents, including arachidonic acid (AA), 12-O-tetradecanoylphorbol-13-acetate (TPA), and the allergen oxazolone (B7731731) (OXA). researchgate.netscribd.com In one study, orally administered this compound from Eisenia arborea also suppressed mouse ear swelling induced by these sensitizers. nih.gov The inhibitory effects were found to be comparable to those of epigallocatechin gallate (EGCG). mdpi.comscribd.com

Glutamate-induced Neurotoxicity Models: These models are used to study neuroprotective effects relevant to conditions like ischemic stroke. While research has shown that the phlorotannin Phlorofucofuroeckol (PFF, type A/B not specified) can protect against glutamate-induced neurotoxicity in PC12 cells and improve outcomes in a rat model of ischemic stroke, specific studies validating the efficacy of this compound in this model were not found in the provided search results. plos.orgplos.orgmdpi.comnih.gov

Interactive Table: In Vivo Efficacy of this compound in Mouse Ear Edema Model

| Inducer | Administration Route | Key Finding | Citations |

| Arachidonic Acid (AA) | Topical, Oral | Inhibited/Suppressed ear edema. | nih.govresearchgate.netscribd.com |

| TPA | Topical, Oral | Inhibited/Suppressed ear edema. | nih.govmdpi.comresearchgate.net |

| Oxazolone (OXA) | Topical, Oral | Inhibited/Suppressed ear edema, indicating effects on delayed-type hypersensitivity. | nih.govmdpi.comresearchgate.netscribd.com |

Emerging Research Avenues and Future Perspectives for Phlorofucofuroeckol B

Elucidation of Synergistic Effects with Other Phlorotannins in Natural Extracts

The intricate mixture of compounds within brown algae extracts presents a compelling case for synergistic interactions. Phlorofucofuroeckol B does not act in isolation; its biological activities are likely enhanced when combined with other phlorotannins and marine-derived metabolites.

Future research will focus on systematically investigating these synergistic relationships. By testing various combinations of this compound with other phlorotannins like eckol (B1671088), dieckol (B191000), and phlorofucofuroeckol-A, scientists aim to identify the most potent and effective mixtures for specific therapeutic applications. mdpi.commdpi.com This line of inquiry is crucial for developing highly effective, multi-targeted therapies from natural sources.

Investigation of this compound's Role in Complex Biological Systems and Interactions

Understanding how this compound functions within the complexity of a living organism is a critical area of ongoing research. Its interactions with various cellular targets and pathways are being meticulously mapped to reveal its mechanisms of action.

This compound has been shown to modulate key inflammatory pathways. For example, it can suppress the production of nitric oxide (NO) and prostaglandins (B1171923) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated microglial cells. mdpi.comipb.pt It has also demonstrated the ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response. mdpi.comoup.com

Furthermore, in silico studies have predicted that this compound can interact with various protein targets, including those involved in viral entry and replication. primescholars.com For instance, molecular docking studies have suggested its potential to bind to the TMPRSS2 receptor, which is implicated in the entry of certain viruses into host cells. primescholars.com

Future investigations will likely employ advanced techniques such as metabolomics and proteomics to gain a more comprehensive understanding of how this compound influences cellular metabolism and signaling networks. ipb.pt These studies will be instrumental in validating its therapeutic potential for a range of conditions, including inflammatory diseases and viral infections.

Advancements in Sustainable and Scalable Isolation and Purification Techniques

The transition of this compound from a laboratory curiosity to a viable therapeutic agent hinges on the development of efficient, sustainable, and scalable methods for its extraction and purification.

Traditional solvent-based extraction methods, while effective on a small scale, often utilize harsh chemicals and are not environmentally friendly. semanticscholar.org To address this, researchers are exploring greener alternatives. Natural Deep Eutectic Solvents (NADES) have emerged as a promising option, offering high extraction efficiency and aligning with the principles of green chemistry. mdpi.com Techniques such as ultrasound-assisted extraction (UAE) are also being optimized to enhance yield and reduce extraction time. mdpi.com

For purification, liquid chromatography (LC) methods are widely used to isolate specific phlorotannins from crude extracts. nih.gov However, scaling up these methods for industrial production can be challenging. nih.gov Therefore, research is also focused on developing more scalable purification technologies, such as molecular size-based separation techniques like dialysis and ultrafiltration, which can separate phlorotannins based on their molecular weight. nih.gov

The table below summarizes some of the advanced extraction and purification techniques being explored for phlorotannins, including this compound.

| Technique | Description | Advantages |

| Natural Deep Eutectic Solvents (NADES) | A new generation of green solvents with high extraction efficiency for phlorotannins. mdpi.com | Sustainable, scalable, and aligns with green chemistry principles. mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, improving extraction yield. mdpi.com | Reduced extraction time and increased efficiency. mdpi.com |

| Liquid Chromatography (LC) | A common laboratory method for separating and purifying individual phlorotannins from extracts. nih.gov | High resolution and purity of isolated compounds. nih.gov |

| Dialysis and Ultrafiltration | Membrane-based techniques that separate molecules based on size, allowing for the purification of phlorotannins. nih.gov | Scalable for larger production volumes. nih.gov |

Computational Chemistry and Molecular Modeling Approaches for Mechanistic Predictions

Computational chemistry and molecular modeling are powerful tools that are accelerating the discovery and development of new drugs. These in silico methods provide valuable insights into the interactions between molecules like this compound and their biological targets, helping to predict their mechanisms of action and guide further experimental research.

Molecular docking simulations are used to predict the binding affinity and orientation of a ligand (in this case, this compound) within the active site of a target protein. primescholars.commdpi.com Such studies have been employed to investigate the interactions of this compound with various receptors and enzymes. primescholars.commdpi.com For example, in silico analysis has explored its potential binding to proteins involved in viral infections, such as those on the surface of SARS-CoV-2. primescholars.com

Molecular dynamics (MD) simulations take these predictions a step further by simulating the dynamic behavior of the ligand-protein complex over time. pubcompare.aitandfonline.com This provides a more detailed understanding of the stability of the interaction and the key amino acid residues involved. mdpi.com

These computational approaches are invaluable for:

Target identification: Predicting potential biological targets for this compound. mdpi.com

Mechanistic insights: Elucidating how this compound interacts with its targets at the molecular level. mdpi.com

Lead optimization: Guiding the design of more potent and selective derivatives of this compound.

The synergy between computational predictions and experimental validation is crucial for expediting the translation of this compound into clinical applications.

Q & A

Q. What are the standard protocols for isolating Phlorofucofuroeckol B from marine algae?

this compound (PFF-B) is typically isolated from brown algae species like Ecklonia cava using solvent extraction followed by chromatographic purification. Ethanol or methanol extracts are fractionated via liquid-liquid partitioning, and bioactive fractions are further purified using high-performance liquid chromatography (HPLC) or silica gel column chromatography. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What in vitro models are commonly used to study PFF-B's neuroprotective effects?

Undifferentiated and retinoic acid-differentiated PC12 cells are widely used to model glutamate-induced neurotoxicity, mimicking neuronal damage in ischemic stroke. Glutamate exposure (5 mM) induces oxidative stress and apoptosis, while PFF-B pretreatment (10–50 µM) is evaluated for its ability to restore cell viability via MTT/LDH assays and morphological analysis .

Q. Which assays are critical for assessing PFF-B's antioxidant activity?

Intracellular ROS levels are measured using fluorescent probes like dihydroethidium (DHE) for superoxide and 2,7-dichlorodihydrofluorescein diacetate (DCFH-DA) for hydrogen peroxide. Mitochondrial ROS is quantified with MitoSOX Red, analyzed via flow cytometry or confocal microscopy . Antioxidant enzyme activity (e.g., SOD, catalase) can be assessed using spectrophotometric kits .

Q. What statistical methods are appropriate for analyzing PFF-B experimental data?

Data are analyzed using Student’s t-test for pairwise comparisons or one-way ANOVA with Tukey’s post hoc test for multiple groups. Results are reported as means ± SD, with significance set at p < 0.05. Software like GraphPad Prism is recommended for reproducibility .

Advanced Research Questions

Q. How does PFF-B modulate caspase-dependent apoptosis in neuronal cells?

Glutamate-induced apoptosis is evaluated via Annexin V/PI staining and flow cytometry. PFF-B pretreatment reduces Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations. Western blotting confirms inhibition of caspase-3, caspase-8, and PARP cleavage, indicating suppression of caspase-dependent pathways .

Q. What methodologies are recommended to assess mitochondrial dysfunction in PFF-B studies?

Mitochondrial membrane potential (ΔΨm) is measured using JC-1 dye, where a shift from red to green fluorescence indicates depolarization. ATP levels are quantified via luciferase-based assays. Mitochondrial ROS is tracked with MitoSOX, and cytochrome c release is analyzed via subcellular fractionation and immunoblotting .

Q. How can researchers address discrepancies in PFF-B's antioxidant effects across studies?

Contradictions may arise from differences in cell types, ROS measurement techniques, or PFF-B concentrations. Dose-response studies (e.g., 10–100 µM) and standardized ROS probes (e.g., DHE vs. DCFH-DA) are critical. Cross-validation with in vivo models (e.g., ischemic stroke rats) helps reconcile mechanistic variations .

Q. What in vivo models validate PFF-B's efficacy for ischemic stroke?

Transient middle cerebral artery occlusion (MCAO) in rats is a gold-standard model. PFF-B (10 µg/10 µL PBS) is administered via intracerebroventricular injection pre-ischemia. Infarct volume is quantified using TTC staining, and behavioral tests (e.g., modified Neurological Severity Score) assess functional recovery .

Q. How can molecular docking elucidate PFF-B's interaction with viral targets like SARS-CoV-2 RdRp?

Computational studies using AutoDock Vina or Schrödinger Suite predict binding affinities. PFF-B’s binding energy (-15.41 kcal/mol with SARS-CoV-2 RdRp) is compared to controls, and interactions (e.g., hydrogen bonds, hydrophobic contacts) are visualized via PyMOL or Chimera .

Q. What pharmacokinetic challenges hinder PFF-B's therapeutic translation?

PFF-B exhibits moderate blood-brain barrier permeability and undergoes first-pass metabolism, limiting oral bioavailability. ADME (absorption, distribution, metabolism, excretion) studies using Caco-2 cell monolayers and LC-MS/MS pharmacokinetic profiling are essential for optimizing delivery systems (e.g., nanoparticles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.